C5-Iodo Regiochemistry Confers Predictable Remote C–H Halogenation Access Unavailable to C6- or C3-Iodo Isomers
The 5-iodo-8-carboxylate substitution pattern maps directly onto a metal-free, remote C5–H halogenation methodology that is exclusive to 8-substituted quinolines. Quinoline substrates carrying substituents at the 8-position (including carboxylates) undergo halogenation exclusively at C5 in good to excellent yields; the corresponding 6-iodo-8-carboxylate isomer cannot be accessed through this direct C–H functionalization route and requires alternative, less atom-economical synthetic strategies [1]. This establishes ethyl 5-iodoquinoline-8-carboxylate as the preferred scaffold when C5-functionalized quinoline libraries are to be prepared via remote C–H activation.
| Evidence Dimension | Regioselectivity of halogenation on 8-substituted quinoline substrates |
|---|---|
| Target Compound Data | Exclusive C5-halogenation when 8-substituted; yields good to excellent for halogenated products |
| Comparator Or Baseline | Ethyl 6-iodoquinoline-8-carboxylate (C6-iodo isomer): not accessible via remote C–H halogenation; requires pre-functionalized starting materials or multi-step sequences |
| Quantified Difference | Exclusive C5 selectivity vs. no direct C6 halogenation pathway from 8-substituted quinolines reported |
| Conditions | Metal-free remote C–H halogenation protocol; phosphoramidate, urea, alkoxy, and ester 8-substituents tested (Motati et al., Chem. Sci. 2018) |
Why This Matters
For procurement decisions involving library synthesis programs, the C5-iodo regioisomer enables a direct, high-yielding C–H halogenation entry point that the C6 isomer cannot provide, reducing step count and cost of derivatization.
- [1] Motati, R.; Berger, D.; Uria, U.; Merino, P.; Tejero, T.; Vicario, J.L. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chem. Sci. 2018, 9, 4407–4413. View Source
